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Executive Summary
BPR1K871 is a potent, quinazoline-based, multi-kinase inhibitor demonstrating significant

promise in the treatment of Acute Myeloid Leukemia (AML) and various solid tumors. This

document provides a comprehensive overview of the core mechanism of action of BPR1K871,

detailing its primary targets, downstream signaling effects, and the experimental validation of its

activity. The information presented herein is intended to serve as a technical guide for

researchers and professionals involved in oncology drug discovery and development.

Core Mechanism of Action: Dual Inhibition of FLT3
and Aurora Kinases
BPR1K871 functions primarily as a dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and

Aurora kinases (AURKA and AURKB).[1][2][3][4][5] This dual-targeting approach is particularly

relevant in AML, where FLT3 mutations are prevalent and associated with poor prognosis.[5]

By concurrently inhibiting both FLT3-dependent and independent signaling pathways,

BPR1K871 offers a potential therapeutic advantage over more selective inhibitors, including

the potential to overcome acquired resistance.[5]

Targeting FLT3 Signaling
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FLT3 is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem

cells. In a significant subset of AML patients, activating mutations in FLT3, most commonly

internal tandem duplications (FLT3-ITD), lead to constitutive activation of the kinase and its

downstream pro-proliferative and anti-apoptotic signaling pathways.[5]

BPR1K871 effectively inhibits the phosphorylation of FLT3.[1][3][5] This action blocks the

aberrant signaling cascade, leading to the suppression of pathways such as RAS/MEK/ERK

and PI3K/Akt, which are critical for the survival and proliferation of leukemia cells.[6]

Targeting Aurora Kinase Signaling
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in

the regulation of mitosis.[7] Overexpression of Aurora kinases is a common feature in many

cancers and is linked to genomic instability and tumor progression.[7] BPR1K871
demonstrates potent inhibition of both Aurora A (AURKA) and Aurora B (AURKB).[1][3]

Inhibition of AURKA disrupts centrosome maturation and spindle formation, leading to mitotic

arrest.[7] Inhibition of AURKB, a key component of the chromosomal passenger complex,

interferes with chromosome segregation and cytokinesis, often resulting in polyploidy and

subsequent apoptosis.[7]

Quantitative Data
The following tables summarize the in vitro inhibitory and anti-proliferative activities of

BPR1K871.

Table 1: Enzymatic Inhibition
Target Kinase IC50 (nM)

AURKA 22

AURKB 13

FLT3 19

CSF1R 19

Data sourced from multiple studies.[1][3]
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Table 2: Anti-proliferative Activity in Cancer Cell Lines
Cell Line Cancer Type FLT3 Status EC50 (nM)

MOLM-13
Acute Myeloid

Leukemia (AML)
ITD positive ~5

MV4-11
Acute Myeloid

Leukemia (AML)
ITD positive ~5

RS4-11
Acute Lymphoblastic

Leukemia
wt-FLT3 <100

COLO205 Colorectal Cancer - <100

Mia-PaCa2 Pancreatic Cancer - <100

U937
Acute Myeloid

Leukemia (AML)
Negative Micromolar

K562
Chronic Myeloid

Leukemia
Negative Micromolar

Data indicates potent activity in FLT3-ITD positive AML cells and other solid tumor cell lines.[1]

[5]

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways targeted by BPR1K871 and a

typical experimental workflow for its evaluation.
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Caption: BPR1K871 inhibits FLT3 autophosphorylation, blocking downstream signaling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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